molecular formula C19H18F3NO3S B2724258 2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 1798025-09-8

2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine

Cat. No.: B2724258
CAS No.: 1798025-09-8
M. Wt: 397.41
InChI Key: MALABKQYMSNOAU-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine is a pyrrolidine-based compound featuring two distinct substituents: a benzenesulfonylmethyl group at position 2 and a 4-(trifluoromethyl)benzoyl group at position 1. The pyrrolidine core, a five-membered saturated heterocycle, provides conformational rigidity, while the substituents confer unique electronic and steric properties. The benzenesulfonyl group (C₆H₅SO₂–) is electron-withdrawing, enhancing stability and influencing intermolecular interactions, whereas the 4-(trifluoromethyl)benzoyl moiety (CF₃-C₆H₄-CO–) introduces lipophilicity and metabolic resistance due to the trifluoromethyl group.

The molecular formula is C₁₉H₁₈F₃NO₃S, with a molecular weight of 421.41 g/mol. This compound may have applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator, given structural similarities to bioactive sulfonamide derivatives .

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3S/c20-19(21,22)15-10-8-14(9-11-15)18(24)23-12-4-5-16(23)13-27(25,26)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALABKQYMSNOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine (CAS No. 402-49-3) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}F3_3N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 335.34 g/mol
  • Key Functional Groups : Pyrrolidine, trifluoromethyl group, benzenesulfonyl group

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various compounds similar to or derived from this compound. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibitory activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be around 62.5 µM, indicating mild activity against these pathogens .

Enzyme Inhibition

Inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been observed in related compounds. The IC50_{50} values for these inhibitors ranged from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE, suggesting potential applications in treating conditions like Alzheimer's disease .

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. Some studies indicate significant antiproliferative activity against various cancer cell lines, with IC50_{50} values reported as low as 3.0 µM for certain derivatives against human cancer cells . The structural modifications involving the trifluoromethyl group are believed to enhance the biological efficacy of these compounds.

Case Study 1: Antimycobacterial Activity

In a study focusing on N-alkyl derivatives of pyrrolidine compounds, several exhibited promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The structure-activity relationship highlighted that the introduction of bulky groups like benzenesulfonyl significantly improved the activity compared to simpler analogs .

Case Study 2: Inhibition of Cholinesterases

Another research effort evaluated a series of hydrazinecarboxamide derivatives, which included components similar to those found in this compound. These compounds demonstrated effective inhibition of AChE and BuChE, suggesting their potential utility in neurodegenerative disease therapies .

Summary Table of Biological Activities

Activity Type IC50_{50} / MIC (µM)Reference
Antimycobacterial≥ 62.5
AChE Inhibition27.04 - 106.75
BuChE Inhibition58.01 - 277.48
Anticancer (various cell lines)<10

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three related molecules from the evidence:

3-(Benzenesulfonyl)-1-[4-(Trifluoromethyl)benzenesulfonyl]pyrrolidine (BJ01259)

  • CAS : 1704614-06-1
  • Molecular Formula: C₁₇H₁₆F₃NO₄S₂
  • Molecular Weight : 419.4384 g/mol
  • Key Differences: Both compounds share a pyrrolidine core and benzenesulfonyl group. BJ01259 features a dual sulfonyl substitution (positions 1 and 3), whereas the target compound has a benzoyl group at position 1.

3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione (BJ01406)

  • CAS : 2741944-60-3
  • Molecular Formula : C₂₀H₂₂BrN₃O₂S
  • Molecular Weight : 448.3766 g/mol
  • Key Differences :
    • BJ01406 replaces pyrrolidine with a piperidine ring (six-membered), increasing conformational flexibility.
    • The 2-bromophenylmethyl and benzothiazole-1,1-dione groups introduce halogenated and bicyclic aromatic features absent in the target compound, likely altering target specificity .

3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic Acid 2-(Toluene-4-sulfonyl)ethyl Ester (8f)

  • Source : Molecules (2009)
  • Key Differences :
    • Compound 8f contains a pyridine-benzimidazole hybrid core , contrasting with the simpler pyrrolidine scaffold.
    • The trifluoroethoxy and methanesulfinyl groups enhance metabolic stability but increase steric bulk compared to the target compound’s trifluoromethylbenzoyl group .

Data Table: Structural and Functional Comparison

Property Target Compound BJ01259 BJ01406 Compound 8f
Core Structure Pyrrolidine Pyrrolidine Piperidine Pyridine-benzimidazole
Substituent 1 4-(Trifluoromethyl)benzoyl 4-(Trifluoromethyl)benzenesulfonyl 2-Bromophenylmethyl 3-Methyl-4-(2,2,2-trifluoroethoxy)pyridinyl
Substituent 2 Benzenesulfonylmethyl Benzenesulfonyl Benzothiazole-1,1-dione Methanesulfinyl-benzimidazole
Molecular Weight (g/mol) 421.41 419.43 448.38 ~600 (estimated)
Polarity Moderate (benzoyl reduces polarity) High (dual sulfonyl) Moderate (halogenated group) High (multiple polar groups)
Likely Bioactivity Enzyme inhibition Enzyme inhibition Kinase modulation Proton pump inhibition

Research Findings and Implications

  • Electronic Effects : The target compound’s benzoyl group offers a balance between lipophilicity and polarity, contrasting with BJ01259’s dual sulfonyl groups, which may limit bioavailability due to excessive polarity .
  • Metabolic Stability : The trifluoromethyl group in the target compound and Compound 8f’s trifluoroethoxy group both resist oxidative metabolism, suggesting utility in long-acting therapeutics .

Preparation Methods

Pyrrolidine derivatives are typically synthesized via cyclization, ring-opening, or functional group interconversion. For the target compound, sequential introduction of substituents is critical.

Pyrrolidine Substrate Selection

The unsubstituted pyrrolidine ring serves as the foundational scaffold. Substituents are introduced via:

  • Nucleophilic substitution for benzenesulfonylmethyl group installation.
  • Acylation for 4-(trifluoromethyl)benzoyl group incorporation.

Key intermediates include 2-(halomethyl)pyrrolidine or 2-(methyl)pyrrolidine, which undergo sulfonylation or oxidation-sulfonylation sequences.

Stepwise Functionalization Approaches

Route 1: Initial Sulfonylation Followed by Acylation

Synthesis of 2-(Benzenesulfonylmethyl)pyrrolidine

Procedure :

  • Substrate : 2-(Chloromethyl)pyrrolidine (1.0 equiv).
  • Reagents : Benzenesulfinate (1.2 equiv), DMF, 60°C, 12 h.
  • Mechanism : Nucleophilic displacement of chloride by benzenesulfinate.
  • Yield : ~70–80% after silica gel chromatography.

Challenges : Competing elimination requires controlled temperature and anhydrous conditions.

Acylation at Position 1

Procedure :

  • Substrate : 2-(Benzenesulfonylmethyl)pyrrolidine (1.0 equiv).
  • Reagents : 4-(Trifluoromethyl)benzoyl chloride (1.1 equiv), triethylamine (1.5 equiv), DCM, 0°C→RT, 2 h.
  • Workup : Aqueous HCl wash, drying (MgSO₄), and solvent evaporation.
  • Yield : 78–88%.

Optimization : Excess acyl chloride and low temperatures minimize diketopiperazine formation.

Route 2: Reverse Sequence (Acylation First)

Synthesis of 1-[4-(Trifluoromethyl)benzoyl]pyrrolidine

Procedure :

  • Substrate : Pyrrolidine (1.0 equiv).
  • Reagents : 4-(Trifluoromethyl)benzoyl chloride (1.05 equiv), polymer-supported base (e.g., piperidinomethylpolystyrene), DCM/MeOH (4:1), RT, 2 h.
  • Purification : SCX column elution with NH₃/MeOH.
  • Yield : 85–90%.

Advantages : Polymer-supported bases simplify workup and reduce emulsion formation.

Sulfonylation at Position 2

Procedure :

  • Substrate : 1-[4-(Trifluoromethyl)benzoyl]pyrrolidine (1.0 equiv).
  • Reagents : Benzenesulfonyl chloride (1.2 equiv), NaH (1.5 equiv), THF, 0°C→RT, 6 h.
  • Mechanism : Deprotonation of methylpyrrolidine followed by sulfonylation.
  • Yield : 65–75%.

Limitations : Competitive N-sulfonylation requires careful stoichiometry.

Comparative Analysis of Methods

Parameter Route 1 (Sulfonylation First) Route 2 (Acylation First) Photochemical Approach
Overall Yield 55–63% 60–68% 30–40% (estimated)
Reaction Time 14–18 h 8–10 h 24–48 h
Purification Ease Moderate (chromatography) High (SCX columns) Low (complex mixtures)
Scalability High High Moderate

Key Insights :

  • Route 2 offers higher yields and simpler purification due to solid-phase reagents.
  • Photochemical methods remain exploratory but hold promise for structurally complex analogs.

Critical Reaction Optimization Parameters

Solvent Selection

  • Dichloromethane (DCM) : Preferred for acylation due to high solubility of acyl chlorides and amines.
  • THF : Optimal for sulfonylation with NaH, balancing reactivity and side reactions.
  • MeOH/CHCl₃ : Used in tandem for stepwise reactions requiring polarity gradients.

Temperature Control

  • 0°C→RT : Minimizes side reactions during acylation (e.g., over-acylation).
  • 60°C : Accelerates sulfinate substitution but risks decomposition.

Base Compatibility

  • Triethylamine : Effective for scavenging HCl in acylation but may form emulsions.
  • Polymer-supported bases : Enhance purity and reduce aqueous workup.

Analytical Characterization Data

Representative data from analogous compounds (extrapolated for target molecule):

  • ¹H NMR (CDCl₃) : δ 7.78–7.55 (m, Ar-H), 3.94 (s, CH₃), 3.20–2.85 (m, pyrrolidine-H).
  • MS (ESI+) : m/z 443.2 [M+H]⁺ (C₂₀H₂₂F₄N₄O₃).
  • HPLC Purity : >98% (C18 column, ACN/H₂O gradient).

Q & A

Q. What are the key synthetic routes for preparing 2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine?

The synthesis typically involves multi-step organic reactions, including esterification, amide coupling, and functional group modifications. For example, a benzenesulfonylmethyl group can be introduced via nucleophilic substitution using benzenesulfonyl chloride, followed by coupling with 4-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine in THF). Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can the compound be characterized using analytical techniques?

  • LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., observed m/z 754 [M+H]+ in a related pyrrolidine derivative) .
  • HPLC: Retention time (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) helps assess purity .
  • NMR Spectroscopy: 1H/13C NMR resolves structural features, such as pyrrolidine ring protons (δ 1.96–3.33 ppm) and aromatic signals from substituents .

Q. What are the molecular and structural properties of this compound?

The molecular formula is C₁₉H₁₈F₃NO₃S (calculated molecular weight: 415.41 g/mol). The structure includes a pyrrolidine core substituted with a benzenesulfonylmethyl group and a 4-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group enhances lipophilicity, while the sulfonyl group contributes to hydrogen-bonding interactions .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing impurities?

  • Controlled Reaction Conditions: Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent side reactions .
  • Catalytic Systems: Employ coupling agents like HATU or EDCI for efficient amide bond formation .
  • Purification: Gradient elution in flash chromatography or preparative HPLC isolates the product from byproducts (e.g., unreacted sulfonyl chlorides) .

Q. How does stereochemistry influence the compound’s bioactivity?

The spatial arrangement of substituents on the pyrrolidine ring (e.g., cis vs. trans configurations) can alter binding affinity to biological targets. For example, (2S,4S) stereochemistry in related compounds enhances metabolic stability and target selectivity. Computational modeling (e.g., DFT calculations) and X-ray crystallography are used to correlate stereochemistry with activity .

Q. How to resolve contradictions in synthetic outcomes reported across studies?

  • Reproducibility Checks: Validate reaction parameters (e.g., temperature, solvent ratios) from conflicting protocols .
  • Intermediate Analysis: Use LCMS or TLC to identify divergent pathways (e.g., competing sulfonylation vs. oxidation) .
  • Side Reaction Mitigation: Adjust stoichiometry of benzenesulfonyl chloride or employ protecting groups for reactive sites .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Flow Chemistry: Enables continuous production with precise temperature and mixing control .
  • Crystallization Optimization: Solvent screening (e.g., ethyl acetate/hexane mixtures) improves yield and polymorph control .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis: Replace the trifluoromethyl group with -CF₂H or -OCF₃ to assess electronic effects .
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

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